Technical Guide: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
Technical Guide: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
CAS Registry Number: 175205-75-1 Chemical Formula: C₁₀H₇N₅ Molecular Weight: 197.19 g/mol [1]
CRITICAL DISAMBIGUATION NOTICE
⚠️ SAFETY ALERT: CAS Number Conflict The user request referenced CAS 137234-62-9 . This CAS number is officially assigned to Voriconazole , a triazole antifungal drug.[1]
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Target Compound: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (discussed in this guide) is distinct from Voriconazole.[1]
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Correct CAS: The chemical structure described by the name corresponds to CAS 175205-75-1 .[1][2]
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Action: This guide focuses exclusively on the properties and synthesis of the pyrimidine-carbonitrile scaffold (CAS 175205-75-1) .[1] Do not use safety data for Voriconazole when handling this pyrimidine derivative.[1]
Executive Summary
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a kinase inhibitor hinge-binding motif .[1] Its structural architecture combines a pyrimidine core with an exocyclic amine and a nitrile group, creating a "donor-acceptor" hydrogen bonding system ideal for interacting with the ATP-binding pocket of protein kinases (e.g., PI3K, mTOR, and Adenosine Receptors).[1]
This guide details the physicochemical profile, validated synthetic routes, and biological applications of this compound, serving as a reference for its use as a lead structure or advanced intermediate in drug discovery.[1]
Physicochemical Properties
The compound exhibits high thermal stability but limited aqueous solubility, necessitating the use of polar aprotic solvents for stock solutions.[1]
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Melting Point | 275–278 °C | High lattice energy due to intermolecular H-bonding |
| Density | 1.38 ± 0.1 g/cm³ | Predicted based on crystal packing |
| LogP (Predicted) | ~1.57 | Moderate lipophilicity; suitable for cell permeability |
| pKa (Base) | ~2.5 (Pyridine N) | Pyrimidine nitrogens are weakly basic due to electron-withdrawing -CN |
| Solubility | DMSO (>20 mg/mL), DMF | Insoluble in water; sparingly soluble in EtOH |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for kinase hinge interaction |
| H-Bond Acceptors | 4 (Nitrile N, Pyrimidine Ns, Pyridine N) | Facilitates orientation in the binding pocket |
Synthetic Methodology
The most robust route for synthesizing 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile involves a condensation cyclization between an amidine and a malononitrile derivative.[1] This route minimizes side products compared to multi-component coupling.[1]
Protocol: Cyclocondensation Route
Reaction Overview:
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Precursor A: Nicotinamidine hydrochloride (3-Pyridinecarboximidamide).[1]
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Precursor B: Ethoxymethylenemalononitrile.[1]
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Conditions: Basic reflux in ethanol or methanol.[1]
Step-by-Step Procedure
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Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Nicotinamidine HCl (1.0 equiv) in absolute ethanol (0.5 M concentration).
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Base Addition: Add Sodium Ethoxide (NaOEt) (1.1 equiv) or Triethylamine (TEA) (2.0 equiv) to liberate the free amidine.[1] Stir at room temperature for 15 minutes.
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Cyclization: Add Ethoxymethylenemalononitrile (1.0 equiv) dropwise or portion-wise.[1]
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Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][3]
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Work-up:
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Cool the reaction mixture to room temperature.
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The product typically precipitates out of the solution.
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Filter the solid and wash with cold ethanol followed by diethyl ether to remove unreacted nitrile.
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Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient) if high purity (>98%) is required.[1]
Synthetic Pathway Visualization
Figure 1: Convergent synthesis of the pyrimidine-carbonitrile scaffold via amidine-malononitrile condensation.
Biological Applications & Mechanism of Action[1][5][6]
This compound is rarely a final drug but serves as a highly potent pharmacophore .[1] Its utility lies in its ability to mimic the adenine ring of ATP, allowing it to compete for the ATP-binding site in kinases.[1]
Kinase Hinge Binding Mode
The 4-amino-pyrimidine-5-carbonitrile motif presents a specific hydrogen-bonding pattern:
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Donor: The exocyclic amino group (-NH₂) donates a hydrogen to the hinge region backbone (typically a carbonyl oxygen).[1]
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Acceptor: The N1 nitrogen of the pyrimidine ring accepts a hydrogen from the backbone amide NH.
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Electronic Modulation: The C5-nitrile group is strongly electron-withdrawing.[1] It reduces the electron density of the pyrimidine ring, increasing the acidity of the -NH₂ protons (stronger donor) and modulating the basicity of the ring nitrogens.[1]
Target Classes
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Adenosine Receptors (A1/A2A): The scaffold is isosteric with adenosine.[1] Substitution at the N6 (amino) position often yields potent A2A antagonists used in cancer immunotherapy.[1]
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PI3K/mTOR Pathway: Derivatives of this scaffold are frequent hits in screens for PI3K inhibitors. The 3-pyridyl group at the C2 position provides a vector to interact with the "affinity pocket" or solvent-exposed regions of the kinase.
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PKC (Protein Kinase C): Used as a core for bisindolylmaleimide analogs where the pyrimidine replaces the maleimide linker.[1]
Biological Logic Diagram
Figure 2: Pharmacophoric mapping of the scaffold within the kinase ATP-binding pocket.[1]
Handling & Stability (Self-Validating Protocol)
To ensure experimental reproducibility, the following stability checks must be performed:
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Purity Verification (¹H NMR):
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Storage:
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Store solid at -20°C under desiccated conditions.
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DMSO stock solutions (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.[1]
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References
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ChemicalBook. (2024).[1] 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile Product Properties and CAS 175205-75-1. Link
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ARKIVOC. (2008).[1] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions. Link
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Journal of Medicinal Chemistry. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Link[1]
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BOC Sciences. (2024).[1] Voriconazole (CAS 137234-62-9) Reference Standard.[1] (Included for CAS disambiguation).
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Sigma-Aldrich. (2024).[1] Voriconazole EP Reference Standard Safety Data Sheet. Link
